N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide
Description
The compound N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide is a thieno[3,2-d]pyrimidinone derivative characterized by a trifluoromethyl-substituted phenyl group and a phenyl-substituted thienopyrimidinone core. This structure combines electron-withdrawing (chloro, trifluoromethyl) and aromatic (phenyl) substituents, which are critical for modulating physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClF3N3O2S/c22-15-7-6-13(21(23,24)25)8-16(15)27-17(29)9-28-11-26-18-14(10-31-19(18)20(28)30)12-4-2-1-3-5-12/h1-8,10-11H,9H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPUEHKGTOHQCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClF3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the phenyl and acetamide groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional ketone or carboxylic acid groups, while reduction could produce a more saturated analog of the original compound.
Scientific Research Applications
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity . It may inhibit specific enzymes or receptors involved in cell proliferation, making it a candidate for cancer therapeutics. Studies have shown that compounds with similar thienopyrimidine structures can effectively target cancer cells by disrupting their growth mechanisms.
Antimicrobial Activity
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide has also been investigated for its antimicrobial properties . The compound's ability to inhibit bacterial growth suggests its potential use in developing new antibiotics.
Structural Comparisons and Related Compounds
The unique structural features of this compound set it apart from other compounds in the thienopyrimidine class. Below is a comparative table highlighting its structural uniqueness:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(4-Oxo-7-phenyldihydrothieno[3,2-d]pyrimidin) | Contains a thieno-pyrimidine core | Focus on different substituents |
| N-(5-Chloro)-thienopyrimidine | Similar thienopyrimidine structure | Different halogen substitution |
| N-[4-(Phenoxy)-thienopyrimidine] | Related to thienopyrimidine class | Incorporates phenoxy group |
The trifluoromethyl group and specific halogenation significantly influence the biological activity of this compound compared to others in the same class.
Case Studies and Research Findings
Several studies have documented the efficacy of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{4-oxo-7-phenyldihydrothieno[3,2-d]pyrimidin-3-yl}acetamide:
Case Study 1: Anticancer Activity
In vitro studies demonstrated that this compound effectively reduced cell viability in various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. These findings suggest its potential as a lead compound for developing anticancer drugs.
Case Study 2: Antimicrobial Efficacy
A series of antimicrobial assays revealed that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Compounds for Comparison :
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide () Core Structure: Thieno[2,3-d]pyrimidinone (vs. thieno[3,2-d]pyrimidinone in the target compound). Substituents:
- 3-Ethyl, 5,6-dimethyl groups on the pyrimidinone ring.
- Sulfanyl (-S-) linker instead of a direct acetamide bond. Impact: The sulfanyl group may reduce metabolic stability compared to the acetamide linkage in the target compound.
N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide () Core Structure: Pyrido-thieno-pyrimidinone fused with a tetrahydropyridine ring. Substituents:
- 7-Methyl and 2-phenylamino groups.
- Saturated pyridine ring introduces conformational rigidity. Impact: The saturated ring system may improve oral bioavailability, while the phenylamino group could enhance π-π stacking interactions in biological targets .
Compound from : Core Structure: Tetrahydropyrido[4,3-d]pyrimidinone with multiple oxo groups. Substituents:
- Cyclopropyl, fluoro-iodophenyl, and methylsulfinylmethane solvate.
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The synthesis typically involves multiple steps starting from readily available precursors, including the formation of the thieno[3,2-d]pyrimidine structure and subsequent modifications to introduce the phenyl and acetamide groups. Key reaction conditions include the use of strong acids or bases and specific catalysts to optimize yield and purity .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example:
- Antibacterial Effects : Studies show that derivatives of pyrimidines can inhibit the growth of various bacteria such as E. coli and S. aureus . The presence of halogen substituents, like chlorine in this compound, often enhances antibacterial activity.
- Antifungal Properties : Similar thieno[3,2-d]pyrimidine derivatives have demonstrated effectiveness against fungal strains such as A. flavus and A. niger .
Anticancer Potential
The anticancer properties of compounds related to this structure have been extensively studied:
- Cytotoxicity : The compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies report IC50 values indicating significant inhibition of cell proliferation in A549 (lung cancer) and Caco-2 (colon cancer) cell lines .
- Mechanism of Action : The mechanism may involve the induction of apoptosis or cell cycle arrest in cancer cells, although specific pathways remain to be fully elucidated.
Research Findings and Case Studies
Several studies have investigated the biological activity of related compounds:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
